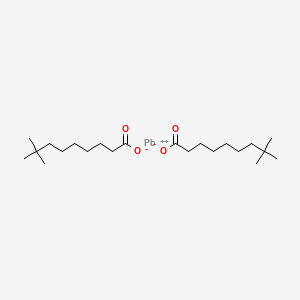

Lead(2+) neoundecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

93894-49-6 |

|---|---|

Molecular Formula |

C22H42O4Pb |

Molecular Weight |

578 g/mol |

IUPAC Name |

8,8-dimethylnonanoate;lead(2+) |

InChI |

InChI=1S/2C11H22O2.Pb/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2 |

InChI Key |

QGDFCTDEJADSSV-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Pb+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Lead(II) Neodecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead(II) neodecanoate is a metal carboxylate that finds significant application in various industrial processes. It is primarily utilized as a drier in alkyd-based paints and coatings, where it accelerates the oxidative curing process. Additionally, it serves as a heat stabilizer in polyvinyl chloride (PVC) plastics, preventing thermal degradation during processing and use. This technical guide provides a comprehensive overview of the chemical and physical properties of Lead(II) neodecanoate, detailed experimental protocols for its synthesis and analysis, and a thorough examination of its catalytic and stabilizing mechanisms.

Chemical and Physical Properties

Lead(II) neodecanoate is the lead salt of neodecanoic acid. Its properties are summarized in the tables below.

| Identifier | Value | Citation |

| CAS Number | 27253-28-7 | [1][2] |

| Molecular Formula | C20H38O4Pb | [3][4] |

| Molecular Weight | 549.71 g/mol | [3][4] |

| IUPAC Name | bis(2,2-dimethyloctanoyloxy)lead | [3] |

| Physical Property | Value | Citation |

| Appearance | Typically supplied as a 60% solution in mineral spirits or naphtha, appearing as an amber to brown or light yellow liquid. | [1][5] |

| Boiling Point | 150 °C (of the solution) | [5][6] |

| Flash Point | 40 °C | [4][5] |

| Density | 1.11 g/cm³ | [4][5] |

| Solubility | Insoluble in water. | [7] |

Experimental Protocols

Synthesis of Lead(II) Neodecanoate

A common method for the synthesis of metal carboxylates involves the reaction of a metal oxide or salt with the corresponding carboxylic acid. For Lead(II) neodecanoate, a representative synthesis can be adapted from procedures for other lead carboxylates.

Materials:

-

Lead(II) oxide (PbO)

-

Neodecanoic acid

-

Toluene (or another suitable solvent)

-

Deionized water

Procedure:

-

In a reaction flask equipped with a Dean-Stark trap and a condenser, a stoichiometric amount of Lead(II) oxide is suspended in toluene.

-

A slight excess of neodecanoic acid is added to the suspension.

-

The mixture is heated to reflux. The water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap.

-

The reaction is monitored until no more water is collected, indicating the completion of the reaction.

-

The reaction mixture is then cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude Lead(II) neodecanoate.

Purification

The crude product can be purified by washing with a non-polar solvent in which the product is sparingly soluble, followed by drying under vacuum.

Analytical Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of Lead(II) neodecanoate is expected to show characteristic absorption bands for the carboxylate group. The asymmetric and symmetric stretching vibrations of the COO- group are typically observed in the regions of 1540-1650 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The absence of a broad O-H stretching band around 3000 cm⁻¹ would confirm the deprotonation of the carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would display signals corresponding to the various aliphatic protons in the neodecanoate ligand. The absence of a downfield signal for the carboxylic acid proton (typically >10 ppm) would confirm salt formation.

-

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carboxylate carbon, typically in the range of 170-185 ppm.

Thermal Analysis (TGA/DSC):

-

Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of Lead(II) neodecanoate and to study its decomposition profile. The analysis would show the temperature at which weight loss begins and the subsequent decomposition steps.

-

Differential Scanning Calorimetry (DSC): DSC can be used to identify phase transitions such as melting and to determine the heat of fusion.

Signaling Pathways and Mechanisms of Action

Role as a Paint Drier

Lead(II) neodecanoate functions as a "through drier" in alkyd paints, promoting uniform drying throughout the paint film. The drying process of alkyd paints is an oxidative cross-linking of the unsaturated fatty acid chains in the alkyd resin, which proceeds via a free-radical mechanism.

The catalytic cycle involves the following key steps:

-

Initiation: The lead salt catalyzes the decomposition of hydroperoxides (ROOH), which are naturally present or formed from the unsaturated fatty acids in the presence of oxygen. This decomposition generates free radicals (RO· and ROO·).

-

Propagation: These radicals abstract hydrogen atoms from the fatty acid chains, creating new alkyl radicals (R·). These alkyl radicals then react with atmospheric oxygen to form peroxyl radicals (ROO·).

-

Cross-linking: The peroxyl radicals can then abstract hydrogen from other fatty acid chains, propagating the chain reaction and leading to the formation of a cross-linked polymer network, which hardens the paint film.

Caption: Catalytic cycle of Lead(II) neodecanoate in paint drying.

Role as a PVC Heat Stabilizer

During the processing of PVC at high temperatures, the polymer can undergo degradation, primarily through dehydrochlorination, which releases hydrogen chloride (HCl). This HCl can then catalyze further degradation, leading to discoloration and a loss of mechanical properties. Lead(II) neodecanoate acts as a heat stabilizer by scavenging the released HCl.

The stabilization mechanism involves the following reaction:

Pb(OOCR)₂ + 2HCl → PbCl₂ + 2RCOOH

Where RCOOH is neodecanoic acid. The lead chloride (PbCl₂) formed is a stable salt that does not promote further degradation.

Caption: HCl scavenging mechanism of Lead(II) neodecanoate in PVC.

Safety and Handling

Lead(II) neodecanoate is a lead compound and should be handled with appropriate safety precautions. Lead is a cumulative poison and can cause a range of health effects.[7] Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling this compound.[7] It is important to avoid inhalation of dust or vapors and to prevent skin and eye contact.[7] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

- 1. Lead neodecanoate - Hazardous Agents | Haz-Map [haz-map.com]

- 2. CAS NO. 27253-28-7 | LEAD II NEODECANOATE | C20H38O4Pb [localpharmaguide.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Manufacturer supply Lead Neodecanoate 27253-28-7 with sufficient stock and high standard [shcfchemical.com]

- 5. Lead(II) neodecanoate | CAS 27253-28-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. LEAD II NEODECANOATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. gelest.com [gelest.com]

An In-depth Technical Guide to the Synthesis of Lead(II) Neodecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lead(II) neodecanoate, a lead salt of neodecanoic acid. The primary and most industrially relevant method for its preparation is the direct reaction of lead(II) oxide with neodecanoic acid. This guide will detail the chemical principles, experimental protocols, and relevant data for this synthesis.

Chemical Principles

The synthesis of lead(II) neodecanoate from lead(II) oxide (litharge) and neodecanoic acid is a straightforward acid-base reaction. In this process, the basic lead(II) oxide reacts with the acidic neodecanoic acid to form the corresponding salt, lead(II) neodecanoate, and water as the sole byproduct.

The balanced chemical equation for this reaction is:

PbO + 2RCOOH → Pb(RCOO)₂ + H₂O

Where RCOOH represents neodecanoic acid. This reaction is typically driven to completion by heating the reaction mixture to facilitate the reaction rate and remove the water formed.

Experimental Protocols

While specific experimental details can vary, the following protocol outlines a general procedure for the synthesis of lead(II) neodecanoate based on analogous reactions for other lead carboxylates.

Materials and Equipment:

-

Lead(II) oxide (PbO, litharge)

-

Neodecanoic acid

-

A suitable solvent (e.g., toluene, xylene, or mineral spirits)

-

Reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus or equivalent for water removal

-

Heating mantle

-

Filtration apparatus

-

Vacuum oven or desiccator for drying

Procedure:

-

Charging the Reactor: The reaction vessel is charged with a stoichiometric amount of lead(II) oxide and a slight excess of neodecanoic acid (typically 1.05 to 1.1 molar equivalents). A solvent is added to facilitate mixing and heat transfer.

-

Heating and Reaction: The mixture is heated with continuous stirring. The reaction temperature is typically maintained between 100°C and 150°C. The water produced during the reaction is continuously removed from the reaction mixture via azeotropic distillation using the Dean-Stark apparatus.

-

Monitoring the Reaction: The progress of the reaction can be monitored by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.

-

Solvent Removal: Once the reaction is complete, the solvent is removed under reduced pressure (vacuum distillation).

-

Purification: The crude lead(II) neodecanoate is then purified. This may involve filtration to remove any unreacted lead(II) oxide or other solid impurities.

-

Drying: The final product is dried under vacuum to remove any residual solvent and water.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of lead(II) neodecanoate. Please note that specific values can vary depending on the exact experimental conditions.

| Parameter | Value |

| Reactants | |

| Lead(II) Oxide (PbO) | 1 molar equivalent |

| Neodecanoic Acid | 2.0 - 2.2 molar equivalents |

| Reaction Conditions | |

| Temperature | 120 - 160 °C |

| Reaction Time | 2 - 6 hours |

| Solvent | Toluene, Xylene, or Mineral Spirits |

| Product Characteristics | |

| Chemical Formula | C₂₀H₃₈O₄Pb |

| Molecular Weight | 549.71 g/mol |

| Appearance | Amber to brown liquid |

| Purity | > 95% |

| Yield | > 90% |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of lead(II) neodecanoate.

Caption: Experimental workflow for the synthesis of lead(II) neodecanoate.

Safety Considerations

Lead and its compounds are toxic and should be handled with appropriate safety precautions. This includes working in a well-ventilated area, wearing personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation of dust or fumes. All waste materials should be disposed of in accordance with local regulations for hazardous waste.

An In-depth Technical Guide to Lead(II) Neodecanoate: Properties, Analysis, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lead(II) neodecanoate, detailing its physicochemical properties, methodologies for its synthesis and analysis, and a critical examination of its toxicological profile relevant to the pharmaceutical sciences. While not a therapeutic agent, understanding the characteristics and biological impact of this organolead compound is pertinent for toxicological assessment and safety in drug development.

Physicochemical Properties of Lead(II) Neodecanoate

Lead(II) neodecanoate is an organometallic compound, specifically a lead salt of neodecanoic acid. Its properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 549.71 g/mol [1][2][3] |

| Molecular Formula | C₂₀H₃₈O₄Pb[1][3] |

| IUPAC Name | bis(2,2-dimethyloctanoyloxy)lead[1] |

| CAS Number | 27253-28-7[3][4] |

| Appearance | Amber to brown liquid (often supplied as a 60% solution in mineral spirits or naphtha)[5][6] |

| Density | 1.11 g/cm³[2][4] |

| Boiling Point | 150 °C (initial, for solutions)[2][4] |

| Flash Point | 40 °C[2][4] |

| Solubility | Insoluble in water[5] |

| Synonyms | Lead(II) dimethyloctanoate, Neodecanoic acid, lead salt[6] |

Experimental Protocols

Synthesis of Lead(II) Neodecanoate (Representative Protocol)

A general method for the synthesis of lead(II) carboxylates involves the reaction of a lead(II) salt, such as lead(II) acetate or lead(II) nitrate, with the corresponding carboxylic acid (in this case, neodecanoic acid). The reaction can be carried out in a suitable solvent, and the product can be isolated by precipitation or solvent removal.

Materials:

-

Lead(II) acetate trihydrate

-

Neodecanoic acid

-

Ethanol (or other suitable solvent)

-

Deionized water

Procedure:

-

Dissolve a stoichiometric amount of lead(II) acetate trihydrate in deionized water to create an aqueous solution.

-

In a separate flask, dissolve a corresponding stoichiometric amount of neodecanoic acid in ethanol.

-

Slowly add the lead(II) acetate solution to the neodecanoic acid solution with constant stirring.

-

A precipitate of Lead(II) neodecanoate will form. The reaction mixture may be heated gently to ensure complete reaction.

-

The precipitate is then collected by filtration, washed with deionized water and ethanol to remove any unreacted starting materials, and dried under vacuum.

Quantitative Analysis of Lead(II) Neodecanoate

The analysis of Lead(II) neodecanoate can be approached by determining the lead content. A common method for this is Atomic Absorption Spectroscopy (AAS).

Instrumentation:

-

Atomic Absorption Spectrometer with a lead hollow cathode lamp.

-

Graphite furnace or flame atomization system.

Procedure:

-

Sample Preparation: A known weight of the Lead(II) neodecanoate sample is accurately measured and digested using a mixture of concentrated nitric acid and hydrogen peroxide. This process breaks down the organic matrix, leaving the lead ions in solution. The digested sample is then diluted to a known volume with deionized water.

-

Calibration: A series of standard solutions containing known concentrations of lead are prepared.

-

Analysis: The AAS instrument is calibrated using the standard solutions. The absorbance of the prepared sample solution is then measured, and the concentration of lead is determined from the calibration curve. The percentage of lead in the original sample can then be calculated.

Toxicological Profile and Relevance in Drug Development

Lead(II) neodecanoate, as an organic lead compound, is primarily of interest to drug development professionals from a toxicological standpoint. Lead is a well-documented toxic heavy metal with no known beneficial biological function.[7] Its presence, even at low levels, can lead to severe health issues.[7] The lipophilic nature of the neodecanoate ligand can potentially facilitate the absorption and transport of lead across biological membranes.

The primary mechanisms of lead toxicity involve:

-

Ionic Mimicry: Lead(II) ions can mimic other divalent cations, particularly calcium (Ca²⁺), due to similar ionic radii and charge.[8] This allows lead to interfere with numerous calcium-dependent cellular processes.[8]

-

Oxidative Stress: Lead exposure can lead to the generation of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.[9][10] This occurs when the production of ROS overwhelms the cell's antioxidant defense mechanisms.[9]

While "lead compounds" are a central concept in drug discovery, referring to a starting point for optimization, compounds containing the element lead are generally avoided in therapeutic drug development due to their inherent toxicity. The primary relevance of Lead(II) neodecanoate to this field is in the context of safety and toxicology testing, particularly if there is a possibility of contamination or interaction with lead-containing materials during manufacturing or storage.

Visualizing Molecular Mechanisms and Workflows

Signaling Pathway: Lead-Induced Cellular Toxicity

The following diagram illustrates the key molecular mechanisms of lead toxicity, focusing on its interference with calcium signaling and the induction of oxidative stress.

Caption: Molecular mechanisms of lead-induced cellular toxicity.

Experimental Workflow: Quantitative Analysis of Lead(II) Neodecanoate by AAS

This diagram outlines the logical steps for the quantitative analysis of Lead(II) neodecanoate.

Caption: Workflow for quantitative analysis of Lead(II) neodecanoate.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Manufacturer supply Lead Neodecanoate 27253-28-7 with sufficient stock and high standard [shcfchemical.com]

- 3. LEAD II NEODECANOATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Lead(II) neodecanoate | CAS 27253-28-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. gelest.com [gelest.com]

- 6. Lead neodecanoate - Hazardous Agents | Haz-Map [haz-map.com]

- 7. mdpi.com [mdpi.com]

- 8. Lead and Calcium – Lead Poisoning [sites.tufts.edu]

- 9. Lead Exposure and Oxidative Stress: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide: Physical Properties of Lead Neodecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead neodecanoate (CAS No. 27253-28-7) is a metal carboxylate that finds application in various industrial processes.[1][2] A thorough understanding of its physical properties is essential for its safe handling, application, and for the development of new formulations. This technical guide provides a comprehensive overview of the known physical characteristics of lead neodecanoate, outlines general experimental protocols for their determination, and presents a logical workflow for its characterization.

Core Physical Properties

The physical properties of lead neodecanoate have been reported across various sources. A summary of these properties is presented in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₃₈O₄Pb | [3] |

| Molecular Weight | 549.71 g/mol | [1][3][4] |

| Appearance | Amber to brown liquid[5] / Light yellow liquid | [2] |

| Density | 1.11 g/cm³ | [1][4][6] |

| Boiling Point | 150 °C | [1][4][6] |

| Melting Point | Not available | |

| Flash Point | 40 °C | [1][4][6] |

| Solubility | Insoluble in water | [5] |

Experimental Protocols for Physical Property Determination

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a compound like lead neodecanoate, which is a liquid at room temperature, this property is not applicable. However, for solid metal carboxylates, the following method is commonly used:

-

Capillary Method: A small, powdered sample is packed into a capillary tube and placed in a melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the substance begins to melt to the temperature at which it is completely liquid is recorded as the melting point range.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

-

Distillation Method: The compound is heated in a distillation apparatus. The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point. For accuracy, the atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.

Determination of Density

Density is the mass of a substance per unit volume.

-

Pycnometer Method: A pycnometer, a flask with a specific volume, is weighed empty and then again when filled with the liquid sample. The density is calculated by dividing the mass of the sample by the known volume of the pycnometer. The temperature at which the measurement is made should be recorded as density is temperature-dependent.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

-

Visual Method: A known amount of the solute (lead neodecanoate) is added to a known volume of a solvent (e.g., water, organic solvents) at a specific temperature. The mixture is agitated, and the solubility is determined by visual inspection of whether the solute has completely dissolved. For quantitative analysis, the saturated solution can be analyzed for its concentration of the dissolved solute.

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physical and chemical characterization of a metal carboxylate such as lead neodecanoate.

Conclusion

This technical guide provides a consolidated source of information on the physical properties of lead neodecanoate. The presented data and general experimental methodologies offer a valuable resource for professionals in research and development. The workflow diagram provides a logical framework for the systematic characterization of this and similar metal carboxylate compounds. It is important to note the absence of a reported melting point in the available literature. For all handling and experimental procedures, consulting the appropriate Safety Data Sheet (SDS) is mandatory.

References

- 1. Manufacturer supply Lead Neodecanoate 27253-28-7 with sufficient stock and high standard [shcfchemical.com]

- 2. Lead neodecanoate - Hazardous Agents | Haz-Map [haz-map.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Lead(II) neodecanoate | CAS 27253-28-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. gelest.com [gelest.com]

- 6. LEAD II NEODECANOATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide on the Solubility of Lead(II) Neodecanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Lead(II) Neodecanoate in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on qualitative solubility, factors influencing solubility, and detailed experimental protocols for its determination.

Introduction to Lead(II) Neodecanoate

Lead(II) neodecanoate is a metal soap, a metal salt of neodecanoic acid. It is primarily used as a drier in paints, coatings, and inks, where it accelerates the oxidative drying process.[1] It also finds application as a heat stabilizer in PVC and as a catalyst in various chemical reactions.[1] The effectiveness of Lead(II) neodecanoate in these applications is significantly influenced by its solubility in the formulation's solvent system.

Qualitative Solubility Profile

Lead(II) neodecanoate is generally characterized by its low solubility in water and good solubility in a range of organic solvents, particularly those with low polarity.[2] Its solubility is a critical factor for its incorporation and performance in organic-based formulations.

-

Non-polar Aromatic Hydrocarbons: Lead soaps, such as lead stearate, exhibit solubility in non-polar aromatic hydrocarbons like toluene.[3] The solubility in these solvents tends to increase with temperature.[3]

-

Aliphatic Hydrocarbons: Lead(II) neodecanoate is often supplied as a 60% solution in mineral spirits or naphtha, indicating its high solubility in these aliphatic hydrocarbon solvents.[2][4]

-

Alcohols, Ketones, and Esters: Related lead carboxylates, such as lead octoate, are soluble in organic solvents like alcohols, ketones, and esters.[5]

-

Chlorinated Solvents: Chloroform is another solvent in which lead stearate, a similar lead soap, can be dissolved, with solubility increasing at higher temperatures.[3]

Quantitative Solubility Data

A thorough review of scientific literature and technical databases did not yield specific quantitative solubility data for Lead(II) neodecanoate in a range of organic solvents. The table below is provided as a template for researchers to populate with experimentally determined data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Toluene | 25 | Data not available | Data not available |

| Mineral Spirits | 25 | Data not available | Data not available |

| Naphtha | 25 | Data not available | Data not available |

| Methanol | 25 | Data not available | Data not available |

| Acetone | 25 | Data not available | Data not available |

| Tetrahydrofuran (THF) | 25 | Data not available | Data not available |

| Chloroform | 25 | Data not available | Data not available |

Note: The lack of publicly available quantitative solubility data for Lead(II) neodecanoate highlights a significant data gap in the scientific literature. The experimental protocols detailed in the following section provide a framework for generating this much-needed data.

Experimental Protocols for Solubility Determination

Two detailed methodologies are presented for the quantitative determination of Lead(II) neodecanoate solubility in organic solvents: a gravimetric method and a method employing Atomic Absorption Spectroscopy (AAS) for a more sensitive analysis.

This method is suitable for determining solubility where the solute has a reasonably high solubility and is non-volatile under the drying conditions.

I. Materials and Equipment:

-

Lead(II) neodecanoate (solid, pure form)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Glass vials with screw caps

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.45 µm pore size)

-

Pre-weighed glass evaporating dishes

-

Drying oven

-

Desiccator

II. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid Lead(II) neodecanoate to a series of glass vials.

-

Add a known volume (e.g., 10 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 5 mL) of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish to remove any undissolved particles.

-

-

Solvent Evaporation and Weighing:

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the Lead(II) neodecanoate (e.g., 60-80 °C). The boiling point of the solvent should be considered.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried Lead(II) neodecanoate residue on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Weight of dissolved Lead(II) neodecanoate (g): (Weight of dish + residue) - (Weight of empty dish)

-

Solubility ( g/100 mL): (Weight of dissolved Lead(II) neodecanoate / Volume of filtered aliquot) x 100

-

This method is highly sensitive and is suitable for determining the solubility of sparingly soluble compounds or for a more precise determination. The protocol involves determining the concentration of lead in the saturated solution.

I. Materials and Equipment:

-

Lead(II) neodecanoate

-

Selected organic solvent

-

Thermostatic shaker or water bath

-

Syringe filters (solvent-compatible, 0.45 µm)

-

Volumetric flasks

-

Atomic Absorption Spectrometer with a lead hollow cathode lamp

-

Lead standard solutions for calibration

II. Procedure:

-

Preparation of Saturated Solution:

-

Follow steps 1.1 to 1.5 from the Gravimetric Method protocol.

-

-

Sample Preparation for AAS Analysis:

-

Follow steps 2.1 and 2.2 from the Gravimetric Method protocol to obtain a clear, saturated solution.

-

Accurately dilute a known volume of the filtered saturated solution with the same organic solvent using volumetric flasks to bring the lead concentration within the linear working range of the AAS instrument. A series of dilutions may be necessary.

-

-

AAS Analysis:

-

Prepare a series of lead standard solutions of known concentrations in the same organic solvent.

-

Aspirate the standards into the AAS and generate a calibration curve of absorbance versus lead concentration.

-

Aspirate the diluted sample solutions into the AAS and measure their absorbance.

-

-

Calculation of Solubility:

-

Determine the lead concentration in the diluted sample from the calibration curve.

-

Calculate the concentration of lead in the original saturated solution by accounting for the dilution factor.

-

Convert the concentration of lead to the concentration of Lead(II) neodecanoate using their respective molecular weights (Molecular Weight of Lead(II) neodecanoate ≈ 549.71 g/mol ; Atomic Weight of Lead ≈ 207.2 g/mol ).

-

Solubility ( g/100 mL): (Concentration of Pb in saturated solution (g/mL) x (MW of Lead(II) neodecanoate / AW of Pb)) x 100

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of Lead(II) neodecanoate.

Caption: Experimental workflow for determining the solubility of Lead(II) neodecanoate.

Caption: Factors influencing the solubility of Lead(II) neodecanoate in organic solvents.

Conclusion

While qualitative data suggests that Lead(II) neodecanoate is soluble in a variety of non-polar organic solvents, a significant lack of quantitative solubility data exists in the public domain. This guide provides robust experimental protocols that can be employed by researchers to generate this critical data. Understanding the solubility of Lead(II) neodecanoate is paramount for optimizing its use in various industrial applications, from coatings to polymer stabilization. The provided frameworks for experimental determination will aid in filling the current knowledge gap and facilitate more precise formulation development.

References

An In-depth Technical Guide to Lead(2+) Neoundecanoate: Synonyms, Nomenclature, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead(2+) neoundecanoate is an organometallic compound with significant industrial applications, primarily as a heat stabilizer in polyvinyl chloride (PVC) plastics and as a drier in paints and coatings. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, and mechanisms of action. Due to the limited availability of public data for this specific compound, some sections will present information on closely related lead carboxylates as illustrative examples for experimental protocols and characterization data.

Nomenclature and Synonyms

A clear understanding of the various names and identifiers for this compound is crucial for researchers.

-

IUPAC Name: bis(2,2-dimethyloctanoyloxy)lead[1]

-

CAS Numbers: 27253-28-7 is the most commonly cited CAS number. Another CAS number, 71684-29-2, is also associated with this compound.

-

Synonyms:

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound. It is important to note that some of the available data pertains to solutions of the compound rather than the pure substance.

| Property | Value | Source |

| Molecular Formula | C20H38O4Pb | [1] |

| Molecular Weight | 549.71 g/mol | [1] |

| Appearance | Typically supplied as an amber to brown liquid, often as a 60% solution in mineral spirits. | |

| Boiling Point | 150 °C (for a 60% solution in naphtha) | |

| Flash Point | 48 °C (118 °F) (for a 60% solution in naphtha) | |

| Density | 1.11 g/cm³ | |

| Solubility | Insoluble in water. | [2] |

Experimental Protocols

Illustrative Synthesis of a Metal Carboxylate

The following is a representative procedure for the synthesis of a metal carboxylate, adapted from a patent for cobalt boro neodecanoate, which can be conceptually applied to the synthesis of lead neoundecanoate.

Disclaimer: This is a generalized procedure and requires optimization for the synthesis of this compound.

Materials:

-

Lead(II) oxide (PbO) or Lead(II) hydroxide [Pb(OH)2]

-

Neodecanoic acid

-

A suitable solvent (e.g., toluene or xylene) for azeotropic removal of water

-

Reaction vessel with a stirrer, heater, and a Dean-Stark apparatus

Procedure:

-

Charge the reaction vessel with neodecanoic acid and the chosen solvent.

-

Begin stirring and heat the mixture to a moderate temperature (e.g., 60 °C).

-

Slowly add a stoichiometric amount of the lead source (Lead(II) oxide or hydroxide) to the stirred mixture. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (e.g., 120-150 °C).

-

Collect the water of reaction in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the completion of the esterification.

-

Cool the reaction mixture.

-

If a solvent was used, it can be removed under reduced pressure to yield the final product.

Analytical Method: Determination of Lead in a Polymer Matrix

The following protocol is a generalized approach for determining the lead content in a polymer stabilized with this compound, based on standard analytical practices.

Instrumentation:

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS)

Procedure:

-

Sample Preparation (Digestion):

-

Accurately weigh a known amount of the polymer sample (e.g., 0.5-1.0 g) into a digestion vessel.

-

Add a mixture of concentrated nitric acid and hydrogen peroxide.

-

Digest the sample using a microwave digestion system or by heating on a hot plate until the polymer matrix is completely decomposed and the solution is clear.

-

Allow the digested solution to cool.

-

-

Sample Dilution:

-

Quantitatively transfer the cooled digestate to a volumetric flask and dilute to a known volume with deionized water.

-

-

Analysis:

-

Prepare a series of lead calibration standards of known concentrations.

-

Aspirate the prepared sample solution and the calibration standards into the ICP-OES or AAS.

-

Measure the emission or absorption of the lead atomic line.

-

Construct a calibration curve and determine the concentration of lead in the sample solution.

-

-

Calculation:

-

Calculate the percentage of lead in the original polymer sample based on the measured concentration and the initial sample weight.

-

Applications and Mechanisms of Action

Heat Stabilizer for PVC

This compound is an effective heat stabilizer for PVC. During the processing of PVC at high temperatures, the polymer can undergo thermal degradation, releasing hydrogen chloride (HCl). This process is autocatalytic, meaning the released HCl accelerates further degradation.

Lead carboxylates, including the neoundecanoate, act as HCl scavengers. The carboxylate anions react with the liberated HCl, neutralizing it and forming lead chloride (PbCl2) and neodecanoic acid. This prevents the autocatalytic degradation of the PVC chain.

Caption: Mechanism of PVC stabilization by this compound.

Drier in Paints and Coatings

In paints and coatings that cure through oxidation (e.g., alkyd resins), metal carboxylates act as catalysts to accelerate the drying process. While cobalt is the most active primary drier, lead carboxylates are used as secondary or "through" driers. They promote the polymerization and cross-linking reactions throughout the entire paint film, not just at the surface. This ensures a uniform and thorough drying, preventing wrinkling of the paint surface.

Toxicology and Safety

Lead and its compounds are known to be toxic. Lead is a cumulative poison, and exposure can lead to a range of adverse health effects.[2] Therefore, this compound should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[2]

Visualization of Workflows

Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for the synthesis of this compound based on a typical metal carboxylate production process.

Caption: A logical workflow for the synthesis of this compound.

Experimental Workflow for Quality Control Analysis

This diagram outlines a typical experimental workflow for the quality control analysis of the lead content in a batch of this compound.

Caption: Experimental workflow for quality control of lead content.

Conclusion

This compound is a commercially important organometallic compound with well-established applications in the polymer and coatings industries. While detailed public data on its synthesis and physicochemical properties are scarce, its function as an HCl scavenger in PVC and as a through drier in paints is well understood. Due to the toxicity of lead compounds, appropriate safety precautions are essential when handling this material. Further research and publication of detailed analytical and toxicological data would be beneficial for the scientific community.

References

The Coordination Chemistry of Lead Carboxylates: A Technical Guide for Researchers

An in-depth exploration of the synthesis, structure, and potential applications of lead(II) carboxylate complexes in scientific research and drug development.

The coordination chemistry of lead(II) carboxylates is a field of significant academic and industrial interest, owing to the diverse structural arrangements and potential applications of these compounds. The unique electronic configuration of the lead(II) ion, particularly the presence of a stereochemically active 6s² lone pair of electrons, gives rise to a fascinating array of coordination geometries and supramolecular architectures. This technical guide provides a comprehensive overview of the core principles of lead(II) carboxylate coordination chemistry, including detailed experimental protocols, structural data, and an exploration of their relevance to drug development professionals.

The Influence of the Stereochemically Active Lone Pair

A central theme in the coordination chemistry of lead(II) is the influence of its 6s² lone pair of electrons. This lone pair can be stereochemically active, meaning it occupies a position in the coordination sphere, or inactive, where it is symmetrically distributed around the metal center. This leads to two primary coordination geometries[1][2][3][4]:

-

Hemidirected Geometry: When the lone pair is stereochemically active, it repels the bonding pairs, resulting in an asymmetrical arrangement of ligands in one hemisphere of the coordination sphere. This often leads to lower coordination numbers and distorted geometries.

-

Holodirected Geometry: When the lone pair is stereochemically inactive, the ligands are distributed more symmetrically around the lead(II) ion, resulting in higher coordination numbers and more regular geometries, such as distorted octahedral or square antiprismatic.

The stereochemical activity of the lone pair is influenced by factors such as the nature of the ligands and the crystal packing forces.

Structural Diversity and Coordination Modes

Lead(II) carboxylates exhibit remarkable structural diversity, forming discrete molecules, one-dimensional chains, two-dimensional layers, and three-dimensional frameworks.[5][6][7] This diversity is driven by the flexible coordination environment of the Pb(II) ion and the versatile binding modes of the carboxylate ligand. The carboxylate group can coordinate to the lead center in several ways:

-

Monodentate: One oxygen atom of the carboxylate group binds to a single lead ion.

-

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same lead ion.

-

Bidentate Bridging: Each oxygen atom of the carboxylate group binds to a different lead ion.

-

Combination of Modes: More complex bridging and chelating modes are also common, leading to the formation of polynuclear and polymeric structures.[7][8]

Synthesis and Experimental Protocols

The synthesis of lead(II) carboxylates can be achieved through several routes, with the choice of method often depending on the desired product and the nature of the carboxylic acid.

General Synthetic Workflow

Detailed Experimental Protocols

Protocol 1: Synthesis of Lead(II) Acetate Trihydrate

-

Materials: Lead(II) oxide (PbO) or lead(II) carbonate (PbCO₃), acetic acid (CH₃COOH), distilled water.

-

Procedure:

-

In a fume hood, dissolve lead(II) oxide or lead(II) carbonate in a slight excess of acetic acid with gentle heating and stirring.[5][9]

-

If using lead(II) carbonate, the reaction is complete when effervescence ceases.

-

Filter the hot solution to remove any unreacted starting material.

-

Allow the filtrate to cool slowly to room temperature.

-

Colorless crystals of lead(II) acetate trihydrate will form.

-

Isolate the crystals by filtration and wash with a small amount of cold distilled water.

-

Dry the crystals in a desiccator.

-

Protocol 2: Synthesis of a Lead(II) Benzoate Derivative, e.g., [Pb(2MeOBz)₂]n

-

Materials: Lead(II) acetate trihydrate (Pb(OAc)₂·3H₂O), 2-methoxybenzoic acid (H2MeOBz), dimethyl sulfoxide (DMSO).

-

Procedure:

-

Prepare a solution of 2-methoxybenzoic acid in DMSO.[6]

-

Prepare a solution of lead(II) acetate trihydrate in DMSO.[6]

-

Add the 2-methoxybenzoic acid solution to the lead(II) acetate solution at room temperature.[6]

-

Slowly concentrate the resulting colorless solution by evaporation until a precipitate forms.[6]

-

Filter the solid product, wash with a small amount of DMSO, and air-dry.[6]

-

Protocol 3: Synthesis of Lead(II) Stearate

-

Materials: Stearic acid, lead(II) oxide (PbO), acetic acid (catalyst).

-

Procedure:

-

Melt stearic acid in a reaction vessel with heating and stirring.

-

Gradually add lead(II) oxide powder and a catalytic amount of acetic acid to the molten stearic acid.[2]

-

Continue heating and stirring to allow the reaction to proceed.

-

The resulting molten lead stearate can be poured into a mold to cool and solidify.

-

The solid product can then be pulverized to obtain a powder.

-

Structural and Spectroscopic Data

The characterization of lead(II) carboxylates relies heavily on single-crystal X-ray diffraction, which provides precise information on bond lengths, bond angles, and coordination environments. Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are also crucial for structural elucidation.

Representative Crystallographic Data

| Compound | Pb-O Bond Lengths (Å) | O-Pb-O Angles (°) | Coordination Number | Geometry | Reference |

| Lead(II) Acetate Trihydrate | ~2.4 - 2.8 | Variable | 9 | Monocapped square antiprism | [5] |

| Lead(II) Formate | ~2.5 - 3.0 | Variable | 8 | Distorted | [10] |

| [Pb(2MeOBz)₂(H₂O)]n | 2.42 - 2.80 | Variable | 7 | Hemidirected | [6] |

| [Pb₄O(TBBA)₆]n | 2.28 (avg. Pb-O core) | Variable | 4 (core Pb) | Tetrahedral (core) | [11] |

Note: This table presents a selection of data. Bond lengths and angles can vary significantly depending on the specific coordination mode and crystal packing.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The position of the carboxylate stretching frequencies (asymmetric νₐₛ(COO⁻) and symmetric νₛ(COO⁻)) in the IR spectrum provides valuable information about the coordination mode. The separation between these two bands (Δν = νₐₛ - νₛ) can be indicative of monodentate, bidentate chelating, or bridging coordination.[6]

-

²⁰⁷Pb Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ²⁰⁷Pb NMR is a powerful tool for probing the local environment of the lead nucleus. The chemical shift anisotropy is sensitive to the coordination geometry, with larger spans often observed for hemidirected geometries due to the asymmetric electronic environment created by the stereochemically active lone pair.

Relevance to Drug Development

The term "lead compound" in drug discovery refers to a molecule with promising therapeutic activity that serves as a starting point for optimization. While lead-containing compounds are generally avoided in drug development due to their inherent toxicity, the study of lead(II) coordination chemistry can still offer valuable insights for medicinal chemists.

Toxicity of Lead: It is crucial to acknowledge that lead and its compounds are highly toxic. Lead poisoning can cause severe damage to the nervous system, kidneys, and hematopoietic system.[12] Therefore, the direct use of lead carboxylates as therapeutic agents is highly unlikely.

Potential Applications and Areas of Research:

Despite the toxicity concerns, some lead complexes have been investigated for their biological activities:

-

Antimicrobial and Anticancer Activity: Some lead(II) complexes have shown potential antimicrobial and anticancer properties.[12] The mechanism of action is often attributed to the ability of the lead ion to interact with biological macromolecules such as proteins and DNA.

-

Understanding Metal-Ligand Interactions: The study of lead(II) carboxylate coordination provides a model system for understanding the interactions of heavy metal ions with biological ligands. Carboxylate groups are present in many biological molecules, and understanding their coordination preferences with a soft metal ion like lead(II) can be informative.

Considerations for Drug Development Professionals:

-

Bioisosteric Replacement: The structural motifs and coordination principles observed in lead carboxylates could inspire the design of ligands for other, less toxic metal ions with therapeutic potential.

-

Toxicity Studies: The vast body of knowledge on lead toxicity provides a framework for understanding and predicting the toxic effects of other heavy metal-based drug candidates.

Conclusion

The coordination chemistry of lead(II) carboxylates is a rich and complex field characterized by structural diversity arising from the versatile coordination of the carboxylate ligand and the profound influence of the 6s² lone pair. While the inherent toxicity of lead precludes the direct use of these compounds as pharmaceuticals, their study provides fundamental insights into the coordination chemistry of heavy p-block elements. For researchers in materials science, the predictable formation of diverse structural motifs makes lead carboxylates attractive building blocks for coordination polymers and metal-organic frameworks. For drug development professionals, while direct application is not feasible, the principles governing their structure and reactivity can inform the design of safer and more effective metallodrugs and provide a basis for understanding heavy metal toxicology. Future research in this area will likely focus on the synthesis of novel architectures with interesting physical properties and a deeper understanding of the factors controlling the stereochemical activity of the lone pair.

References

- 1. Synthesis of Lead Acetate - Amateur Chemistry [amateurchemistry.weebly.com]

- 2. Lead stearate - Wikipedia [en.wikipedia.org]

- 3. Sciencemadness Discussion Board - Lead(II) and Manganese(II) formate syntheses - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Lead(II) acetate - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Lead(II) acetate - Sciencemadness Wiki [sciencemadness.org]

- 9. Lead(II) acetate - Crystal growing [en.crystalls.info]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

Lead Neodecanoate: A Comprehensive Health and Safety Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety data for lead neodecanoate. The information is compiled and presented to be a critical resource for researchers, scientists, and professionals in drug development who may handle or be exposed to this substance. This document summarizes key physicochemical properties, toxicological data, occupational exposure limits, and safe handling procedures.

Physicochemical Properties

Understanding the physical and chemical characteristics of lead neodecanoate is fundamental to its safe handling and use in a laboratory or industrial setting. The following table summarizes these key properties.

| Property | Value | Source |

| CAS Number | 27253-28-7 | [1][2][3] |

| Molecular Formula | C20H38O4Pb | [4][5][6] |

| Molecular Weight | 549.71 g/mol | [1] |

| Appearance | Amber to brown liquid | [2][5] |

| Density | 1.11 g/cm³ | [1][3] |

| Boiling Point | 150 °C (initial, as a 60% solution in naphtha) | [1][3][5] |

| Flash Point | 40 °C - 48 °C | [1][4][5] |

| Solubility | Insoluble in water | [5] |

Toxicological Information

Lead neodecanoate is a lead compound and shares the toxicological profile of other organic lead substances. Lead is a cumulative poison, and chronic exposure can lead to severe health effects.[5] The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[7][8]

Acute Effects:

-

Eye Contact: Can cause immediate or delayed severe eye irritation.[5]

-

Skin Contact: May produce irritation or contact dermatitis, which can be delayed for several hours.[5]

-

Inhalation: May irritate the respiratory tract.[5] Volatile compounds of lead should be handled with extreme caution.[5]

-

Ingestion: Harmful if swallowed.[9] Symptoms of acute lead toxicity include headache, fatigue, abdominal pain, loss of appetite, muscular aches and weakness, sleep disturbances, and irritability.[10]

Chronic Effects:

-

Exposure to dust or fumes of organic lead compounds is known to cause toxic effects.[5] Lead is a cumulative poison.[5]

-

Nervous System: Lead may damage the nervous system, with potential for encephalopathy.[7][10][11]

-

Reproductive Toxicity: May damage fertility or the unborn child.[9][12] Lead and its compounds have shown developmental and reproductive toxicity in both males and females.[13]

-

Carcinogenicity: Lead is classified as a probable or anticipated human carcinogen by various agencies.[2][12] The International Agency for Research on Cancer (IARC) classifies lead as a Group 2A carcinogen, indicating it is probably carcinogenic to humans.[10]

While specific LD50 and LC50 values for lead neodecanoate were not consistently found across the searched literature, the toxicity of lead compounds, in general, is well-established.

Occupational Exposure Limits

To minimize the risk of adverse health effects from occupational exposure, several regulatory bodies have established exposure limits for lead.

| Regulatory Body | Exposure Limit (as Pb) | Details |

| OSHA (PEL) | 0.05 mg/m³ | 8-hour time-weighted average (TWA)[2][11][14] |

| NIOSH (REL) | 0.05 mg/m³ | 10-hour TWA[7][11][14] |

| ACGIH (TLV) | 0.05 mg/m³ | 8-hour TWA[2][11] |

| OSHA Action Level | 30 µg/m³ | 8-hour TWA. Exceeding this level requires specific compliance activities such as blood lead monitoring and air monitoring.[14] |

Experimental Protocols

Detailed experimental protocols for the toxicological studies of lead neodecanoate are not publicly available in the referenced safety data sheets and chemical databases. These studies are typically conducted by manufacturers and submitted to regulatory agencies for classification and labeling purposes. For detailed methodologies, researchers should refer to peer-reviewed toxicological literature or contact the manufacturer directly.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety is crucial when handling lead neodecanoate. This includes engineering controls, administrative controls, and personal protective equipment.

Engineering Controls

-

All manipulations of lead neodecanoate that could generate aerosols, vapors, or dust should be conducted in a properly functioning chemical fume hood.[13][15]

-

Local exhaust ventilation is required.[5]

-

An eyewash station and emergency shower should be readily available.[5]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical worker's goggles are required.[5] Do not wear contact lenses.[5] A face shield may also be necessary.[15]

-

Hand Protection: Wear rubber, neoprene, or nitrile gloves.[5][11]

-

Respiratory Protection: If exposure is likely to exceed the TLV, a NIOSH-approved dust and mist respirator is necessary.[5] The type of respirator will depend on the concentration of lead in the air.[7][11]

-

Skin and Body Protection: A flame-resistant laboratory coat should be worn.[15] Coveralls, such as DuPont Tyvek®, are also recommended.[11] Launder contaminated clothing before reuse.[5]

The following diagram illustrates a recommended workflow for safely handling lead neodecanoate in a laboratory setting.

First Aid Measures

In the event of exposure to lead neodecanoate, immediate action is critical.

-

Eyes: Immediately flush eyes with flowing water for at least 15 minutes.[5] Get medical attention.[5]

-

Skin: Flush with water, then wash with soap and water.[5]

-

Inhalation: Move the exposed individual to fresh air.[5] Administer oxygen if needed.[5] Call a physician.[5]

-

Ingestion: Never give fluids or induce vomiting if the patient is unconscious or having convulsions.[5] Get immediate medical attention.[5]

The following decision tree outlines the appropriate first aid response to an exposure event.

Spill and Disposal Procedures

Spills of lead neodecanoate must be handled promptly and carefully to prevent environmental contamination and further exposure.

-

Spill Response: Eliminate all ignition sources.[5] Use an oil absorbent material to contain and collect the spill.[5] Transfer the absorbed material to a suitable container for disposal.[5]

-

Disposal: Dispose of as solid waste in accordance with all federal, state, and local chemical pollution control regulations.[5] May be hazardous to aquatic life if released into open waters.[5]

Storage and Stability

-

Storage: Store in sealed containers.[5]

-

Stability: The material is stable but decomposes slowly in contact with air through reaction with water and carbon dioxide.[5]

-

Hazardous Decomposition Products: Upon decomposition, it can produce organic acid vapors and lead oxide fumes.[5]

This guide is intended to provide a comprehensive overview of the health and safety data for lead neodecanoate for a scientific audience. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer and adherence to all institutional safety protocols. Always consult with your institution's environmental health and safety department for specific guidance on handling hazardous materials.

References

- 1. Lead(II) neodecanoate | CAS 27253-28-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. Lead neodecanoate - Hazardous Agents | Haz-Map [haz-map.com]

- 3. Manufacturer supply Lead Neodecanoate 27253-28-7 with sufficient stock and high standard [shcfchemical.com]

- 4. LEAD II NEODECANOATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. gelest.com [gelest.com]

- 6. lead(2+) neodecanoate | 71684-29-2 [amp.chemicalbook.com]

- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Lead [cdc.gov]

- 8. unep.org [unep.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. marshield.com [marshield.com]

- 11. nj.gov [nj.gov]

- 12. fishersci.com [fishersci.com]

- 13. drexel.edu [drexel.edu]

- 14. Information for Employers | Lead | CDC [cdc.gov]

- 15. depts.washington.edu [depts.washington.edu]

Methodological & Application

Application Notes and Protocols: Lead(II) Neodecanoate as a Catalyst in Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead(II) neodecanoate, an organometallic compound, has been investigated as a catalyst in various chemical reactions. In the field of polymer chemistry, it is recognized for its potential role in catalyzing polymerization reactions, particularly in the formation of polyurethanes. While its use has been largely supplanted by less toxic alternatives such as bismuth and zinc neodecanoates, understanding its catalytic activity remains relevant for specific research applications and for historical context in the development of polymerization catalysts.

These application notes provide an overview of the potential use of Lead(II) neodecanoate as a polymerization catalyst, with a focus on polyurethane systems. The included protocols are generalized based on the activity of analogous metal carboxylate catalysts and should be adapted and optimized for specific experimental requirements.

Disclaimer: Lead(II) neodecanoate is a lead compound and is toxic. All handling and experimental procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All waste containing lead compounds must be disposed of according to institutional and local environmental regulations.

Application: Catalysis of Polyurethane Formation

Lead(II) neodecanoate can function as a gelation catalyst in the formation of polyurethane foams and elastomers. The primary role of the catalyst is to accelerate the reaction between the polyol (–OH groups) and the isocyanate (–NCO groups) to form the urethane linkages that constitute the polymer backbone. Metal carboxylates like Lead(II) neodecanoate are particularly effective in promoting this "gelling" reaction.

Proposed Catalytic Action

The catalytic mechanism is believed to involve the formation of a complex between the lead catalyst, the polyol, and the isocyanate. This complexation facilitates the nucleophilic attack of the hydroxyl group on the isocyanate group, thereby lowering the activation energy of the reaction and increasing the rate of polymer chain growth.

Experimental Protocols

The following are generalized protocols for utilizing Lead(II) neodecanoate as a catalyst in the preparation of a polyurethane foam. These should serve as a starting point for experimental design.

Protocol 1: Small-Scale Polyurethane Foam Synthesis

Objective: To synthesize a small batch of polyurethane foam using Lead(II) neodecanoate as a catalyst to observe its effect on the reaction profile.

Materials:

-

Polyether polyol (e.g., a triol with a hydroxyl number of 400-500 mg KOH/g)

-

Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

-

Lead(II) neodecanoate solution (e.g., 60% in a suitable solvent)

-

Surfactant (e.g., silicone-based)

-

Blowing agent (e.g., water or a physical blowing agent)

-

Amine co-catalyst (optional, for balancing the blow and gel reactions)

-

Disposable mixing cups and stirring rods

-

Fume hood

-

Stopwatch

Procedure:

-

Preparation: In a fume hood, accurately weigh the polyol into a disposable mixing cup.

-

Additive Incorporation: Add the surfactant, blowing agent, and Lead(II) neodecanoate catalyst to the polyol and mix thoroughly for 30 seconds. If using an amine co-catalyst, it should also be added at this stage.

-

Isocyanate Addition: Add the pre-weighed isocyanate to the polyol mixture.

-

Mixing and Observation: Immediately start a stopwatch and begin mixing vigorously for 5-10 seconds.

-

Pouring and Curing: Pour the reacting mixture into a mold or a well-ventilated, contained area and observe the foaming process. Record the cream time, rise time, and tack-free time.

-

Curing: Allow the foam to cure in the fume hood for at least 24 hours before handling and characterization.

Data Presentation

Quantitative data from polymerization experiments should be meticulously recorded to allow for comparison and optimization. The following table provides a template for recording key experimental parameters and results.

| Experiment ID | Polyol (g) | Isocyanate (g) | Lead(II) Neodecanoate (g) | Co-catalyst (g) | Cream Time (s) | Rise Time (s) | Tack-Free Time (s) | Foam Density ( kg/m ³) |

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a laboratory-scale polymerization experiment.

Polyurethane Formation Pathway

This diagram illustrates the fundamental reaction in polyurethane formation, highlighting the role of the catalyst.

Application Notes and Protocols: Lead Neodecanoate as a Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead neodecanoate is a metal carboxylate that has historically been used as a crosslinking agent, primarily in the coatings and polymer industries. It functions as a catalyst, promoting the formation of a three-dimensional polymer network, which enhances the mechanical properties and durability of the material. In the context of this document, "crosslinking agent" refers to its catalytic role in promoting reactions that lead to a crosslinked polymer matrix.

Its primary applications have been as a drier in alkyd-based paints and coatings, where it accelerates the oxidative curing process, and as a catalyst in the synthesis of polyurethanes.[1] However, due to the toxicity of lead compounds, its use has been significantly curtailed in many applications, with a notable shift towards alternatives such as bismuth, zinc, and zirconium-based catalysts.[2]

This document provides an overview of the mechanisms, applications, and generalized protocols for the use of lead neodecanoate as a crosslinking catalyst. The provided protocols are based on analogous systems and general principles due to the limited availability of detailed, contemporary procedures for this specific compound.

Mechanism of Action

The primary function of lead neodecanoate as a crosslinking agent is to catalyze the chemical reactions that form crosslinks between polymer chains. The specific mechanism depends on the polymer system.

Oxidative Crosslinking in Alkyd Resins

In alkyd resins, which are polyesters containing unsaturated fatty acids, lead neodecanoate acts as a "through drier." It promotes the uniform drying of the coating from the inside out by catalyzing the decomposition of hydroperoxides formed during the autoxidation of the unsaturated fatty acids.[1] This leads to the formation of free radicals, which then combine to create a crosslinked network. While cobalt-based driers are more effective at surface drying, lead-based driers ensure the entire film cures, preventing wrinkling.[1]

Catalysis in Polyurethane Formation

In polyurethane systems, metal carboxylates like lead neodecanoate catalyze the reaction between isocyanates (-NCO) and polyols (-OH) to form urethane linkages.[2][3] The generally accepted mechanism for metal-catalyzed urethane formation involves the coordination of the metal catalyst with both the isocyanate and the polyol, which facilitates the nucleophilic attack of the hydroxyl group on the isocyanate group.[4][5]

Data Presentation

Due to the proprietary nature of many formulations and the historical shift away from lead-based catalysts, specific quantitative data for lead neodecanoate as a crosslinking agent is scarce in publicly available literature. The following tables provide generalized concentration ranges and comparative information based on related systems.

Table 1: General Concentration Ranges of Metal Carboxylates as Driers in Alkyd Coatings

| Metal Drier | Typical Concentration (% metal on solid binder) | Function |

| Cobalt | 0.02 - 0.08 | Surface Drier |

| Lead | 0.2 - 0.8 | Through Drier |

| Zirconium | 0.1 - 0.4 | Through Drier (Lead Replacement) |

| Calcium | 0.05 - 0.2 | Auxiliary Drier |

| Manganese | 0.02 - 0.1 | Surface/Through Drier |

Note: These are typical ranges and the optimal concentration depends on the specific formulation.

Table 2: Comparative Catalyst Performance in Polyurethane Systems

| Catalyst Type | General Reactivity | Selectivity (Gelling vs. Blowing) | Pot Life |

| Tertiary Amines | High | Varies (can promote blowing) | Short |

| Tin Carboxylates | Very High | High for Gelling | Short to Medium |

| Lead Carboxylates | Moderate to High | Primarily Gelling | Medium |

| Bismuth Carboxylates | Moderate to High | High for Gelling | Medium to Long |

| Zinc Carboxylates | Slow | Gelling, often used as co-catalyst | Long |

Experimental Protocols

Disclaimer: The following protocols are generalized and adapted from procedures for similar metal carboxylate catalysts. Due to the hazardous nature of lead compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Protocol 1: Oxidative Crosslinking of an Alkyd Resin (Paint Drying)

Objective: To evaluate the effect of lead neodecanoate on the drying time of an alkyd-based coating.

Materials:

-

Alkyd resin solution (e.g., 60% in mineral spirits)

-

Lead neodecanoate solution (e.g., 24% lead)

-

Cobalt neodecanoate solution (e.g., 12% cobalt) - for comparison

-

Zirconium neodecanoate solution (e.g., 18% zirconium) - for comparison

-

Mineral spirits (solvent)

-

Glass panels for drawdown

-

Film applicator (e.g., 100 µm wet film thickness)

-

Drying time recorder

Procedure:

-

Prepare three separate formulations by weighing the alkyd resin into glass vials.

-

To each vial, add the respective drier or drier combination, as indicated in a formulation plan. For example:

-

Formulation A (Control): 0.05% Cobalt (metal on solid resin)

-

Formulation B (Lead): 0.05% Cobalt and 0.5% Lead (metal on solid resin)

-

Formulation C (Lead-free alternative): 0.05% Cobalt and 0.3% Zirconium (metal on solid resin)

-

-

Add a small amount of mineral spirits to adjust viscosity if necessary and mix thoroughly until the driers are completely dispersed.

-

Apply a drawdown of each formulation onto a clean glass panel using the film applicator.

-

Immediately place the panels on a drying time recorder and monitor the set-to-touch, tack-free, and dry-hard times according to standard methods (e.g., ASTM D1640).

-

Record the drying times for each formulation and compare the performance.

Protocol 2: Catalysis of Polyurethane Formation

Objective: To observe the catalytic effect of lead neodecanoate on the reaction between a polyol and an isocyanate.

Materials:

-

Polyether polyol (e.g., polypropylene glycol, MW 2000)

-

Diisocyanate (e.g., toluene diisocyanate - TDI or methylene diphenyl diisocyanate - MDI)

-

Lead neodecanoate solution

-

Control catalyst (e.g., dibutyltin dilaurate - DBTDL)

-

Solvent (e.g., anhydrous toluene or methyl ethyl ketone)

-

Glass reaction vessel with a mechanical stirrer and nitrogen inlet

-

Infrared (IR) spectrometer

Procedure:

-

Set up the reaction vessel with the mechanical stirrer and nitrogen inlet.

-

Charge the polyol and solvent to the reaction vessel.

-

Purge the vessel with nitrogen and start stirring.

-

Add the lead neodecanoate catalyst to the mixture. A typical starting concentration would be in the range of 0.01% to 0.1% by weight of the total reactants.

-

Take an initial IR spectrum of the mixture.

-

Add the diisocyanate to the reaction mixture at a controlled rate.

-

Monitor the reaction progress by taking IR spectra at regular intervals. The disappearance of the isocyanate peak (around 2270 cm⁻¹) indicates the progress of the urethane formation.

-

For comparison, repeat the experiment using a control catalyst like DBTDL at a similar molar concentration.

-

Plot the disappearance of the isocyanate peak over time to compare the catalytic activity of lead neodecanoate with the control.

Mandatory Visualization

Caption: Catalytic cycle for polyurethane formation.

Caption: General experimental workflow for catalyst evaluation.

References

Application Notes and Protocols: Lead(II) Neoundecanoate in PVC Stabilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, it is inherently susceptible to thermal degradation at processing temperatures, which involves the autocatalytic elimination of hydrogen chloride (HCl). This degradation leads to discoloration, embrittlement, and a loss of mechanical properties.[1][2][3] To counteract this, heat stabilizers are incorporated into PVC formulations.

Lead-based stabilizers, particularly lead carboxylates such as lead(II) neoundecanoate, have historically been effective and cost-efficient heat stabilizers for PVC.[4][5] They function by neutralizing the evolved HCl, thereby preventing the autocatalytic degradation cascade.[1][3][6][7] This document provides detailed application notes and experimental protocols for the use of lead(II) neoundecanoate and other lead carboxylates in the stabilization of PVC. While specific data for lead(II) neoundecanoate is limited in publicly available literature, the principles and methodologies described herein are applicable to lead carboxylates as a class of PVC stabilizers. Lead stearate will be used as a representative example for which more data is available.

Mechanism of Stabilization

The primary mechanism by which lead carboxylates stabilize PVC is through the scavenging of hydrogen chloride (HCl) as it is liberated from the polymer chain during thermal processing. This reaction prevents the autocatalytic "unzipping" of the polymer that leads to the formation of conjugated polyenes, which are responsible for the undesirable color changes.[3][8]

The general reaction can be represented as:

2 R-COO-Pb-OOC-R + 2 HCl → PbCl₂ + 2 R-COOH

Where 'R' represents the alkyl group of the carboxylate, in this case, the neoundecanoate group. The lead chloride (PbCl₂) formed is a stable salt that does not catalyze further degradation.[7]

Additionally, some studies suggest that metal carboxylates can also play a role in the substitution of labile chlorine atoms on the PVC backbone with the more stable carboxylate groups, further enhancing thermal stability.[9]

Data Presentation: Performance of Lead Stabilizers

The following tables summarize the typical performance characteristics of lead-based stabilizers in comparison to other common stabilizer systems.

Table 1: Thermal Stability Performance of Various PVC Stabilizers

| Stabilizer Type | Formulation (phr)* | Thermal Stability Time (minutes) at 180°C | Onset of Degradation (°C) |

| Unstabilized PVC | 0 | < 10 | ~150 |

| Lead Stearate | 2.0 | 60 - 90 | > 200 |

| Dibasic Lead Phthalate | 2.0 | 70 - 100 | > 210 |

| Ca/Zn Stearate | 2.0 | 40 - 60 | ~190 |

| Organotin (Mercaptide) | 1.5 | > 90 | > 220 |

*phr: parts per hundred resin

Table 2: Mechanical and Electrical Properties of PVC Stabilized with Different Systems

| Property | Lead Stabilizer | Ca/Zn Stabilizer | Organotin Stabilizer |

| Tensile Strength (MPa) | 40 - 55 | 38 - 52 | 42 - 58 |

| Elongation at Break (%) | 150 - 250 | 180 - 280 | 120 - 220 |

| Volume Resistivity (Ω·cm) | > 10¹⁵ | 10¹³ - 10¹⁴ | 10¹⁴ - 10¹⁵ |

| Weather Resistance | Excellent | Good | Moderate to Good |

Experimental Protocols

Protocol 1: Preparation of Stabilized PVC Samples

Objective: To prepare homogeneous PVC samples containing lead(II) neoundecanoate for subsequent testing.

Materials:

-

PVC resin (e.g., K-value 67)

-

Lead(II) neoundecanoate (or a representative lead carboxylate like lead stearate)

-

Plasticizer (e.g., dioctyl phthalate - DOP), if preparing flexible PVC

-

Co-stabilizers or lubricants (optional, e.g., calcium stearate)

-

Two-roll mill

-

Internal mixer (e.g., Brabender or Haake type)

-

Compression molding press

Procedure:

-

Pre-mixing: Accurately weigh the PVC resin and all additives (stabilizer, plasticizer, etc.) according to the desired formulation (e.g., in parts per hundred resin - phr).

-

Transfer the components to a high-speed mixer and blend for 5-10 minutes at room temperature to ensure a uniform dry blend.

-

Melt Compounding:

-

Two-Roll Mill: Set the roll temperatures to 160-180°C. Add the pre-mixed compound to the nip of the rolls. Continuously cut and fold the sheet on the mill for 5-10 minutes to ensure complete homogenization.

-

Internal Mixer: Set the mixing chamber temperature to 160-180°C and the rotor speed to 50-60 rpm. Add the pre-mixed compound and mix until a steady torque is observed, indicating complete fusion and homogenization (typically 5-8 minutes).[10]

-

-

Sheet Preparation: Take the compounded PVC from the mill or internal mixer and press it into sheets of a desired thickness using a compression molding press preheated to 170-180°C. Apply a pressure of 10-15 MPa for 3-5 minutes, followed by cool pressing.

-

Sample Cutting: Cut the prepared sheets into specimens of appropriate dimensions for the planned tests.

Protocol 2: Evaluation of Static Thermal Stability (Congo Red Test)

Objective: To determine the time until the evolution of HCl from a heated PVC sample, indicating the onset of degradation. This is a widely used and simple method for assessing stabilizer efficiency.[11]

Materials:

-

Stabilized PVC sample (powder or small pieces of sheet)

-

Test tubes (18 x 150 mm)

-